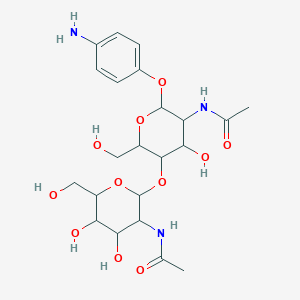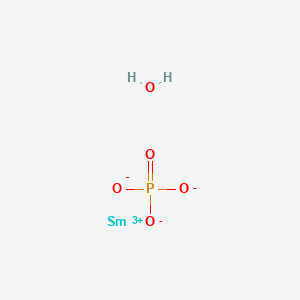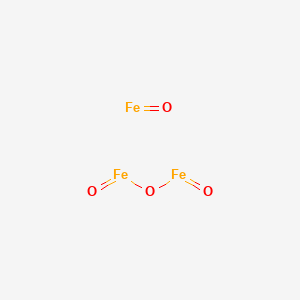
GINSENG TETRAPEPTIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ginseng Tetrapeptide is a complex substance that stimulates the growth of various cells without any morphological change and shows no toxicity . It is derived from Ginseng, a genus of 12 species of medicinal herbs of the family Araliaceae .
Synthesis Analysis
The synthesis of this compound involves a group of transcription factors (TFs) known as the TCP family, which play a crucial role in plant growth, development, hormone signaling, and synthesis of secondary metabolites . The synthetic pathway of Ginsenoside Ro, a component of this compound, uses the 2,3-oxysqualene generated from the end product of the mevalonate (MVA) and 2-c-methyl-d-erythritol 4-phosphate (MEP) pathways as the substrate for the synthesis of the triterpene molecular skeleton .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various components. The TCP family of transcription factors, which are involved in its synthesis, have bHLH structures .Chemical Reactions Analysis
This compound undergoes various chemical reactions. Ginsenosides, the main bioactive molecules of ginseng, can undergo biotransformation to bioactive metabolites such as compound K by enteric bacteria following ingestion .Physical And Chemical Properties Analysis
This compound is a complex substance containing dozens of bioactive and potentially effective therapeutic compounds . The quantity and type of ginsenoside vary greatly depending on ginseng species and their relative quantity in a given ginseng species is greatly affected by extraction processes as well as by subjecting ginseng to various procedures such as heating .Mechanism of Action
Ginseng Tetrapeptide is promoted as an adaptogen, a product that increases the body’s resistance to stress. This can be supported with reference to its anticarcinogenic and antioxidant properties . Ginseng berry-derived and sequence-modified peptides have been shown to promote the proliferation rate of dermal papilla (DP) cells and keratinocytes, in addition to having antioxidant properties .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ginseng Tetrapeptide involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Gly-OH", "Fmoc-Val-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "HOBt", "DIC", "DMF", "Dichloromethane", "TFA", "Triisopropylsilane", "Diethyl ether", "Ethanol", "Acetic acid", "Piperidine", "N,N-Diisopropylethylamine", "Dimethylformamide" ], "Reaction": [ "1. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "2. Coupling of Fmoc-Val-OH to Fmoc-Gly-OH using DIC and HOBt in DMF", "3. Deprotection of Fmoc group from Fmoc-Val-Gly-OH using 20% piperidine in DMF", "4. Coupling of Fmoc-Glu(OtBu)-OH to Fmoc-Val-Gly-OH using DIC and HOBt in DMF", "5. Deprotection of Fmoc group from Fmoc-Glu(OtBu)-Val-Gly-OH using 20% TFA in dichloromethane", "6. Coupling of Fmoc-Arg(Pbf)-OH to Fmoc-Glu(OtBu)-Val-Gly-OH using DIC and HOBt in DMF", "7. Deprotection of Fmoc group from Fmoc-Arg(Pbf)-Glu(OtBu)-Val-Gly-OH using 20% TFA in dichloromethane", "8. Cleavage of the peptide from the resin using TFA, triisopropylsilane, and water", "9. Purification of the peptide using preparative HPLC", "10. Characterization of the peptide using analytical HPLC, mass spectrometry, and NMR spectroscopy" ] } | |
| 178553-95-2 | |
Molecular Formula |
C18H33N7O7 |
Molecular Weight |
459.5 |
Origin of Product |
United States |
Q1: What is the structural conformation of the ginseng tetrapeptide in solution?
A1: The this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH adopts a rigid backbone conformation in dimethyl sulfoxide (DMSO)-d6 solution. [] This rigidity is attributed to three intramolecular hydrogen bonds: []
Q2: Has the this compound been tested for its effects on cell growth?
A2: Yes, a study investigated the effects of the this compound (specifically referred to as "Panax ginseng 1 L D D" in the study) and its isomer ("Panax ginseng 1 L L L") on the growth of cultured human cells. [] The study used two cell lines:
Q3: Are there any computational studies on the this compound?
A3: Yes, the solution conformation of the this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH was determined using a combination of NMR spectroscopy and computational techniques. [] Researchers used the DADAS90 program to analyze the NMR data and determine the most likely conformation of the peptide in solution. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)




![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)
